Glidobactin D - 119259-73-3

Glidobactin D

Catalog Number: EVT-1177053
CAS Number: 119259-73-3
Molecular Formula: C27H44N4O7
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glidobactin D is a natural product found in Polyangium with data available.
Source and Classification

Glidobactin D is produced by specific strains of bacteria, notably Photorhabdus luminescens and Schlegelella brevitalea. These bacteria are typically found in soil environments and are known for their role in insect pathogenicity. The classification of glidobactins falls under the category of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases. This class of compounds is characterized by their complex structures and diverse biological activities.

Synthesis Analysis

The synthesis of glidobactin D involves several enzymatic steps facilitated by non-ribosomal peptide synthetases. The biosynthetic gene clusters responsible for the production of glidobactins have been identified and characterized. For instance, the gene cluster from Photorhabdus luminescens includes multiple genes that encode for various domains involved in the assembly of the glidobactin scaffold.

Technical Details

  1. Gene Clusters: The biosynthesis is initiated by the condensation of amino acids, followed by modifications such as N-acylation and cyclization.
  2. Enzymatic Activity: Key enzymes include adenylation domains that activate amino acids, thiolation domains that tether them to carrier proteins, and condensation domains that facilitate peptide bond formation.
  3. Heterologous Expression: Techniques such as genome editing in Pseudomonas putida have been employed to enhance the production of glidobactins by integrating the relevant biosynthetic gene clusters into the host's genome .
Molecular Structure Analysis

The molecular structure of glidobactin D features a complex arrangement typical of non-ribosomal peptides. Detailed structural analyses reveal:

  • Core Structure: The core consists of a cyclic structure with multiple functional groups that contribute to its biological activity.
  • Functional Groups: Presence of threonine residues that play a critical role in its mechanism as a proteasome inhibitor.
  • Mass Spectrometry Data: Characterization through mass spectrometry has provided insights into its molecular weight and fragmentation patterns, confirming its identity and purity .
Chemical Reactions Analysis

Glidobactin D participates in several key chemical reactions:

  1. Proteasome Inhibition: It reacts with a conserved threonine residue in the β5 subunit of the proteasome, effectively blocking substrate degradation.
  2. Azide Reactions: Derivatives of glidobactin can undergo azide reactions for further functionalization, enhancing their utility in medicinal chemistry .
  3. Stability Studies: Investigations into its stability under various conditions have shown that glidobactin D maintains activity across a range of pH levels and temperatures, making it a robust candidate for drug development .
Mechanism of Action

The mechanism of action for glidobactin D primarily revolves around its role as a proteasome inhibitor:

  • Binding Site: Glidobactin D binds to the active site of the proteasome, specifically targeting threonine residues involved in substrate processing.
  • Effect on Cell Cycle: By inhibiting proteasomal activity, glidobactin D disrupts protein turnover, leading to an accumulation of regulatory proteins that can induce cell cycle arrest or apoptosis in cancer cells.
  • Research Findings: Studies have demonstrated that glidobactin derivatives exhibit selective cytotoxicity against various cancer cell lines, supporting their potential therapeutic application .
Physical and Chemical Properties Analysis

Glidobactin D exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data: Nuclear magnetic resonance spectroscopy and infrared spectroscopy have been utilized to elucidate its structural features and confirm functional groups present within the molecule .
Applications

The applications of glidobactin D span various fields:

  1. Cancer Therapy: Its primary application lies in oncology as a proteasome inhibitor, providing a novel approach to cancer treatment by inducing apoptosis in malignant cells.
  2. Drug Development: Ongoing research aims to develop glidobactin analogs with improved potency and selectivity against cancer cells while minimizing side effects.
  3. Biological Research: Glidobactins serve as valuable tools in studying proteasome function and cellular regulation mechanisms, contributing to our understanding of protein homeostasis .
Introduction to Glidobactin D and Syrbactin Family

Classification of Syrbactins: Glidobactins, Cepafungins, and Luminmycins

The term "syrbactin" encompasses structurally related natural products from phylogenetically diverse bacteria, unified by their signature 12-membered macrolactam ring and irreversible proteasome inhibition mechanism. This family bifurcates into three principal subclasses: glidobactins, cepafungins, and luminmycins [5]. Glidobactins and cepafungins were initially classified separately due to distinct isolation sources but share identical core scaffolds. Contemporary analyses confirm they represent identical compounds, with "cepafungin" denoting a glidobactin variant (e.g., cepafungin I = glidobactin A) [5] [7]. Luminmycins, exemplified by luminmycin A, constitute a desoxy variant of glidobactins, lacking the C4-hydroxylation on the lysine residue within the macrocycle [5].

Structural characteristics defining these subclasses include:

  • Glidobactins: Feature N-acylation with medium-chain 2(E),4(E)-diene fatty acids (predominantly C₁₂ in glidobactin A) and (2S,4S)-4-hydroxylsine residues. The unsaturated acyl chain enhances proteasome binding affinity via hydrophobic interactions [4] [9].
  • Cepafungins: Identical to glidobactins in core structure but often isolated with methyl-branched fatty acid tails (e.g., cepafungin I), conferring ~5-fold greater β5-subunit proteasome inhibition than linear analogues [4].
  • Luminmycins: Characterized by non-hydroxylated lysine residues, as observed in luminmycin A from Photorhabdus laumondii [5].

Table 1: Structural and Functional Classification of Syrbactins

SubclassCore Structural FeaturesExemplar CompoundBiosynthetic Origin
GlidobactinsN-acyl-4(S)-hydroxylysine tripeptide; Linear 2(E),4(E)-diene fatty acidsGlidobactin ABurkholderia spp., Photorhabdus luminescens
CepafunginsIdentical to glidobactins; Methyl-branched fatty acidsCepafungin IBurkholderia spp.
LuminmycinsDesoxy variants (non-hydroxylated lysine)Luminmycin APhotorhabdus laumondii

Biosynthetically, all syrbactins derive from hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathways. The glidobactin scaffold is assembled via a tri-modular NRPS (GlbF-GlbH), with the starter module GlbF incorporating a unique N-acylation step directly using fatty acyl-CoA donors—bypassing acyl carrier proteins (ACPs). This process is catalyzed by a condensation (C) domain and requires the MbtH-like protein GlbE for solubility and activity [2] [7].

Historical Discovery and Isolation of Glidobactin D

Glidobactin D was first identified within a broader family of cytotoxic compounds isolated from the soil bacterium Burkholderia sp. K481-B101 (ATCC 53080; DSM 7029), initially misclassified as Polyangium brachysporum [7]. Early isolation efforts in the 1980s revealed a family of compounds with potent activity against fungi and tumor cells. Fractionation of culture extracts using reverse-phase chromatography resolved glidobactins A–F, with glidobactin D distinguished by its specific fatty acid chain length and hydroxylation pattern [7].

Genomic insights emerged when a cosmid library of strain K481-B101 was screened, revealing the glb biosynthetic gene cluster (BGC) (glbA–glbH). This cluster encodes a multimodular NRPS/PKS system spanning ~45 kb, with GlbF serving as the initiation module activating threonine and loading diene fatty acids [7]. Crucially, homologous BGCs were later bioinformatically identified in:

  • Burkholderia pseudomallei (causative agent of melioidosis)
  • Photorhabdus luminescens (entomopathogenic symbiont)
  • Burkholderia mallei (inactivated by transposon insertion) [7]

Table 2: Key Events in Glidobactin Research

YearEventSignificance
1988Isolation of glidobactins from Burkholderia sp. K481-B101First report of cytotoxic activity against tumor cells
2007Cloning and sequencing of the glb gene cluster (glbA–glbH)Revealed NRPS/PKS architecture and biosynthetic logic
2012Heterologous expression of P. luminescens BGC in Pseudomonas putidaConfirmed glidobactin A production in non-native host
2022Global BGC analysis of entomopathogenic bacteriaIdentified glidobactin BGCs as conserved in Photorhabdus

The functional validation of glidobactin biosynthesis occurred through heterologous expression. The putative syrbactin-like BGC from Photorhabdus luminescens subsp. laumondii TT01 was cloned into a cosmid and expressed in Pseudomonas putida. Liquid chromatography-mass spectrometry (LC-MS) analysis confirmed de novo production of glidobactin A, demonstrating the cluster’s autonomy and conservation across genera [1]. This also indicated that P. luminescens possesses the intrinsic capacity to produce glidobactins, though native production may be cryptic or condition-dependent [1] .

Ecological and Evolutionary Significance in Bacterium-Host Interactions

Glidobactins serve as critical virulence factors and ecological mediators in symbiotic bacteria-insect-nematode tripartite systems. In Photorhabdus and Xenorhabdus species—mutualists of entomopathogenic nematodes—glidobactin production is implicated in:

  • Insect immunosuppression: Potent inhibition of the insect proteasome disrupts immune responses (e.g., melanization and phagocytosis), facilitating nematode-bacterial colonization of the insect hemocoel .
  • Niche protection: Cytotoxicity deters competing microorganisms from invading the insect cadaver, securing nutrients for nematode reproduction [7].
  • Evolutionary adaptation: Conservation of glidobactin BGCs across geographically dispersed Photorhabdus strains suggests strong selective pressure. Global analysis of 45 strains revealed NRPS BGCs (including glidobactin-like clusters) as the most abundant class, present in 59% of genomes .

Table 3: Ecological Roles of Glidobactins in Symbiotic Systems

Ecological ContextFunction of GlidobactinMolecular Target
Insect pathogenicitySuppression of humoral and cellular immunity20S proteasome β-subunits
Nematode-bacterium mutualismProtection of insect cadaver from microbial competitorsEukaryotic proteasomes
Interbacterial competitionInhibition of gram-positive bacteria and fungiUnknown

From an evolutionary perspective, glidobactin BGCs exhibit modular conservation alongside lineage-specific variations. In Photorhabdus, the glidobactin synthetase is encoded within the accessory genome, present in 93% of strains but absent in basal clades . This distribution suggests horizontal gene transfer followed by selective retention, potentially driven by:

  • Host range expansion: Strains infecting diverse insect hosts retain glidobactins to counter variable immune systems.
  • Environmental persistence: Proteasome inhibition may provide fitness advantages in soil or plant rhizospheres .
  • Biochemical redundancy: Some Photorhabdus strains harbor multiple syrbactin-type BGCs (e.g., glidobactin and luminmycin pathways), enabling metabolic flexibility under nutrient stress [5] .

The irreversible proteasome inhibition mechanism—covalent modification of catalytic threonine residues via Michael addition—is shared across syrbactins [5] [9]. This conserved bioactivity underscores their evolutionary optimization for disrupting eukaryotic cell homeostasis, aligning with their roles in both pathogenicity and chemical defense within complex symbiotic networks .

Properties

CAS Number

119259-73-3

Product Name

Glidobactin D

IUPAC Name

(2E,4E)-10-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide

Molecular Formula

C27H44N4O7

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C27H44N4O7/c1-4-20(33)11-9-7-5-6-8-10-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8,10,12-14,18-22,25,32-34H,4-5,7,9,11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-10+,14-13-

InChI Key

CWHSSBGVAAMVCC-HJQNFIAGSA-N

SMILES

CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O

Synonyms

glidobactin D

Canonical SMILES

CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O

Isomeric SMILES

CCC(CCCC/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O

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